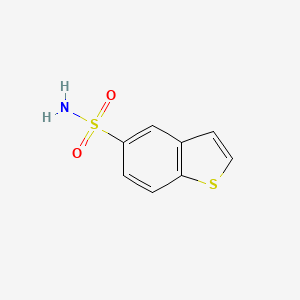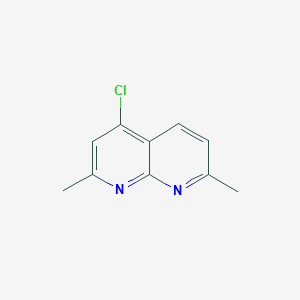
4-CHLORO-2-METHOXY-5-(TRIFLUOROMETHYL)-BENZENAMINE
概要
説明
4-CHLORO-2-METHOXY-5-(TRIFLUOROMETHYL)-BENZENAMINE is an organic compound with the molecular formula C8H7ClF3NO It is a derivative of benzenamine, featuring a chloro group, a methoxy group, and a trifluoromethyl group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-2-METHOXY-5-(TRIFLUOROMETHYL)-BENZENAMINE typically involves multiple steps, starting from readily available precursors. One common method is the radical trifluoromethylation of carbon-centered intermediates
Industrial Production Methods
Industrial production of this compound may involve large-scale radical trifluoromethylation reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure consistent product quality. Additionally, purification steps, such as recrystallization or chromatography, are employed to isolate the desired compound.
化学反応の分析
Types of Reactions
4-CHLORO-2-METHOXY-5-(TRIFLUOROMETHYL)-BENZENAMINE undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH3) or sodium thiolate (NaSR).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield quinones, while substitution of the chloro group can produce various substituted benzenamines.
科学的研究の応用
4-CHLORO-2-METHOXY-5-(TRIFLUOROMETHYL)-BENZENAMINE has several scientific research applications:
作用機序
The mechanism of action of 4-CHLORO-2-METHOXY-5-(TRIFLUOROMETHYL)-BENZENAMINE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and the structure of the compound’s derivatives .
類似化合物との比較
Similar Compounds
4-Chloro-2-(trifluoromethyl)aniline: Similar structure but lacks the methoxy group.
4-(Trifluoromethyl)benzylamine: Similar structure but lacks the chloro and methoxy groups.
2-Chloro-5-(trifluoromethyl)benzenamine: Similar structure but lacks the methoxy group.
Uniqueness
4-CHLORO-2-METHOXY-5-(TRIFLUOROMETHYL)-BENZENAMINE is unique due to the presence of all three functional groups (chloro, methoxy, and trifluoromethyl) on the benzene ring. This combination of groups imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications in research and industry.
特性
分子式 |
C8H7ClF3NO |
|---|---|
分子量 |
225.59 g/mol |
IUPAC名 |
4-chloro-2-methoxy-5-(trifluoromethyl)aniline |
InChI |
InChI=1S/C8H7ClF3NO/c1-14-7-3-5(9)4(2-6(7)13)8(10,11)12/h2-3H,13H2,1H3 |
InChIキー |
BILJMVTZCRRVSV-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C(=C1)Cl)C(F)(F)F)N |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-Amino-2-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]boronic acid](/img/structure/B8752275.png)





![Methyl [4-(aminomethyl)phenoxy]acetate](/img/structure/B8752309.png)


![6-Chlorobenzo[b]thiophene-2-carbaldehyde](/img/structure/B8752320.png)
![7-Chloro-3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B8752324.png)

